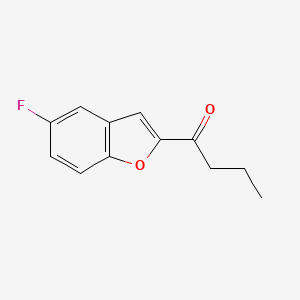![molecular formula C11H13ClO4S B13159781 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid](/img/structure/B13159781.png)
3-[4-(Chlorosulfonyl)phenyl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-(Chlorosulfonyl)phenyl]pentanoic acid is an organic compound with the molecular formula C11H13ClO4S and a molecular weight of 276.74 g/mol . This compound is characterized by the presence of a chlorosulfonyl group attached to a phenyl ring, which is further connected to a pentanoic acid chain. It is a versatile chemical used in various scientific and industrial applications due to its unique reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-chlorosulfonylbenzene.
Reaction with Pentanoic Acid: The 4-chlorosulfonylbenzene is then reacted with pentanoic acid under controlled conditions to form the desired product.
The reaction conditions often include the use of a suitable solvent, such as dichloromethane or toluene, and a catalyst to facilitate the reaction. The temperature and pressure are carefully controlled to ensure the desired yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and consistent product quality. The purification of the final product is achieved through techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Chlorosulfonyl)phenyl]pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide or a thiol.
Substitution: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic or acidic conditions.
Major Products
Sulfonic Acids: Formed through oxidation.
Sulfonamides: Resulting from reduction or substitution with amines.
Sulfonate Esters: Produced by substitution with alcohols.
Scientific Research Applications
3-[4-(Chlorosulfonyl)phenyl]pentanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[4-(Chlorosulfonyl)phenyl]pentanoic acid involves its reactivity with nucleophiles. The chlorosulfonyl group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to modify proteins and enzymes, leading to changes in their activity and function. The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction.
Comparison with Similar Compounds
Similar Compounds
3-(4-(Chlorosulfonyl)phenyl)propanoic acid: Similar structure but with a shorter carbon chain.
4-(Chlorosulfonyl)benzoic acid: Lacks the pentanoic acid chain.
4-(Chlorosulfonyl)phenylacetic acid: Contains a phenylacetic acid moiety instead of pentanoic acid.
Uniqueness
3-[4-(Chlorosulfonyl)phenyl]pentanoic acid is unique due to its specific combination of a chlorosulfonyl group and a pentanoic acid chain. This structure imparts distinct reactivity and stability, making it valuable for specialized applications in organic synthesis and industrial processes.
Properties
Molecular Formula |
C11H13ClO4S |
|---|---|
Molecular Weight |
276.74 g/mol |
IUPAC Name |
3-(4-chlorosulfonylphenyl)pentanoic acid |
InChI |
InChI=1S/C11H13ClO4S/c1-2-8(7-11(13)14)9-3-5-10(6-4-9)17(12,15)16/h3-6,8H,2,7H2,1H3,(H,13,14) |
InChI Key |
DOINWVNEDSCTLP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=O)O)C1=CC=C(C=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



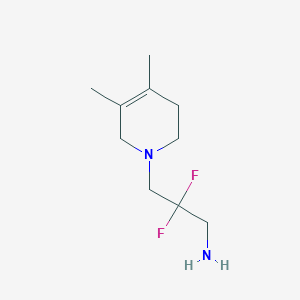
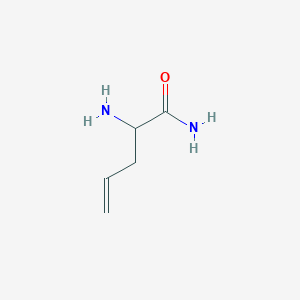
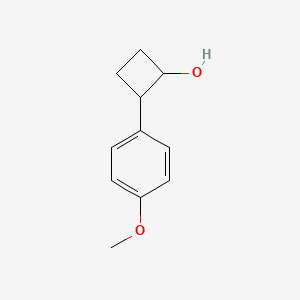
![9-Propyl-9-azabicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B13159718.png)
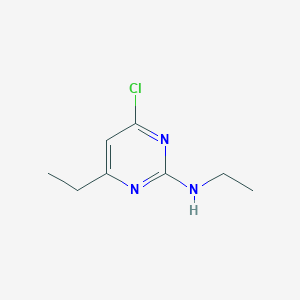
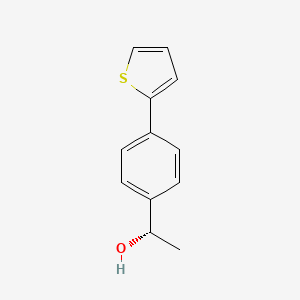

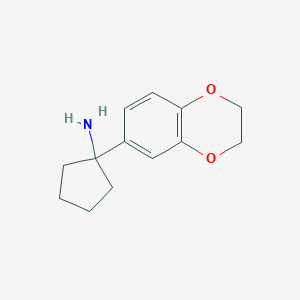

![4-{[1-(chloromethyl)cyclopropyl]methyl}-2-methyl-2H-1,2,3-triazole](/img/structure/B13159757.png)
![{2-[(Azetidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13159767.png)
![N-[2-(4-aminophenyl)propan-2-yl]acetamide](/img/structure/B13159772.png)
